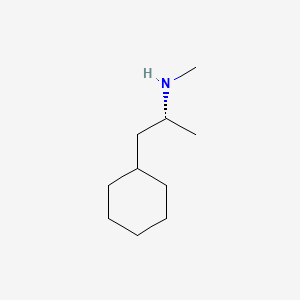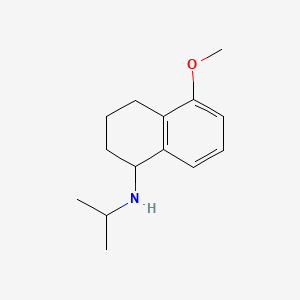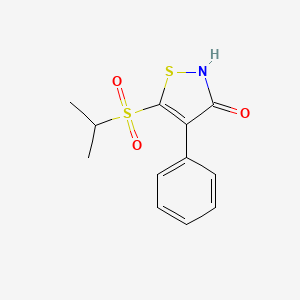
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
Mécanisme D'action
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.
1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.
Uniqueness
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.
Propriétés
Numéro CAS |
64445-68-7 |
|---|---|
Formule moléculaire |
C12H13NO3S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
Clé InChI |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


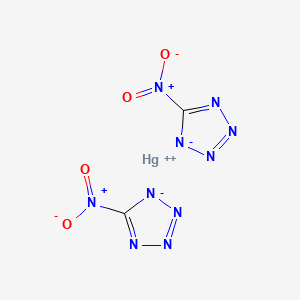
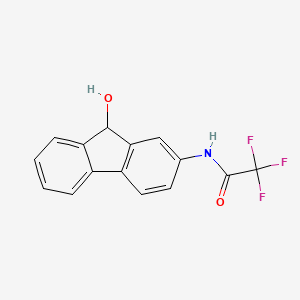
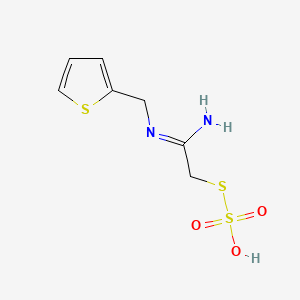
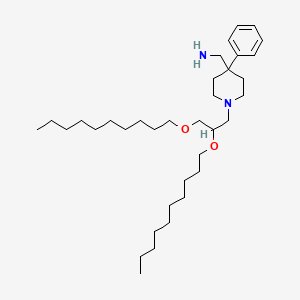
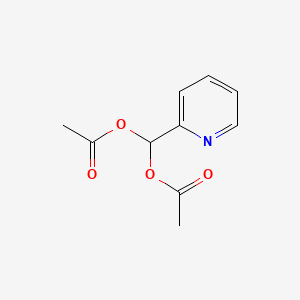

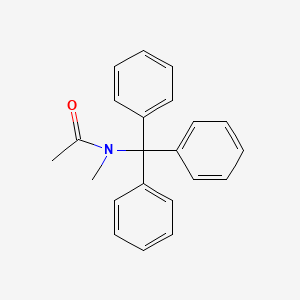
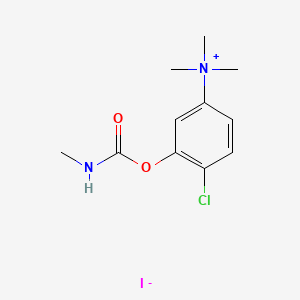
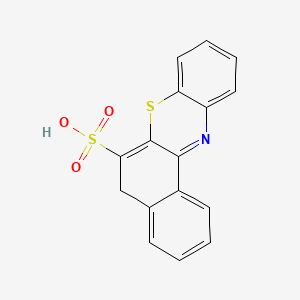
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
